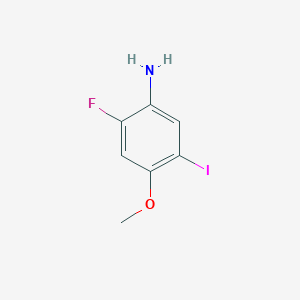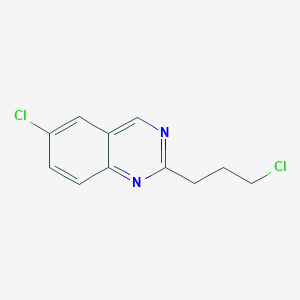
6-Chloro-2-(3-chloropropyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(3-chloropropyl)quinazoline is a chemical compound with the molecular formula C11H10Cl2N2 and a molecular weight of 241.12 g/mol. It is a useful research chemical and is often employed as a building block in various chemical syntheses. The compound is characterized by the presence of a quinazoline ring substituted with chlorine atoms at the 6th position and a 3-chloropropyl group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-chloropropyl)quinazoline typically involves the reaction of 2-amino benzyl amine with di-tert-butyl dicarbonate in acetonitrile . The reaction mixture is stirred at room temperature for 12 hours to yield the desired product . Another approach involves the alkylation of alkali metal salts with 4-(3-chloropropyl)morpholine in isopropanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(3-chloropropyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form quinazoline oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of quinazoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide and m-chloroperbenzoic acid (MCPBA) are used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline oxides.
Reduction: Reduced quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(3-chloropropyl)quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various quinazoline derivatives.
Biology: Employed in the study of biological pathways and mechanisms involving quinazoline compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(3-chloropropyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects . It may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-2-methylquinazoline
- 6-Chloro-2-ethylquinazoline
- 6-Chloro-2-(2-chloroethyl)quinazoline
Uniqueness
6-Chloro-2-(3-chloropropyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloropropyl group at the 2nd position differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C11H10Cl2N2 |
|---|---|
Molekulargewicht |
241.11 g/mol |
IUPAC-Name |
6-chloro-2-(3-chloropropyl)quinazoline |
InChI |
InChI=1S/C11H10Cl2N2/c12-5-1-2-11-14-7-8-6-9(13)3-4-10(8)15-11/h3-4,6-7H,1-2,5H2 |
InChI-Schlüssel |
MOGGOBBYSZGBBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=NC=C2C=C1Cl)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


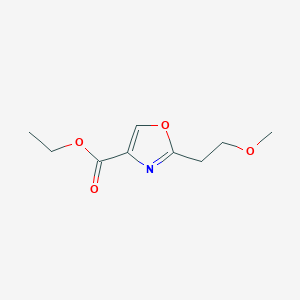

![(2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11716510.png)
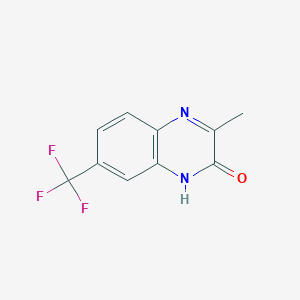
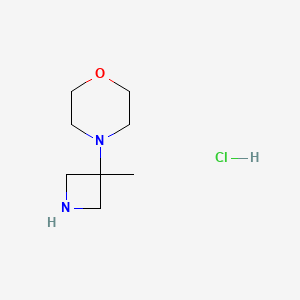
![3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11716528.png)
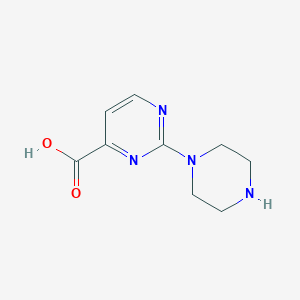
![8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716532.png)
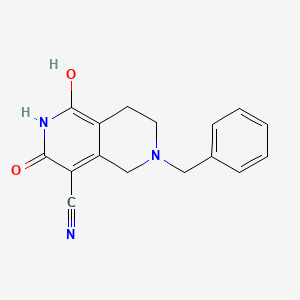

![4-[2-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B11716547.png)

![[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea](/img/structure/B11716553.png)
